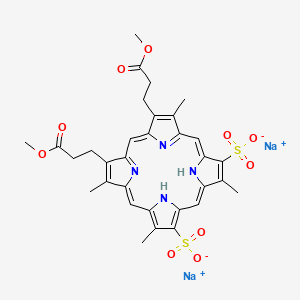

氘卟啉 IX 2,4-二磺酸二甲酯二钠盐

描述

科学研究应用

水溶液中的自缔合

氘卟啉 IX 2,4-二磺酸二甲酯二钠盐在水溶液中表现出自缔合性质。其游离酸和酯形式的二聚作用随着酯化程度的增加而增加。这些二聚体在其 Soret 带中表现出显着的蓝移,表明分子共面堆叠具有可能的偏移排列。值得注意的是,这些卟啉的非荧光二聚体可以有效地进行光敏作用 (Dairou、Vever-Bizet 和 Brault,2002)。

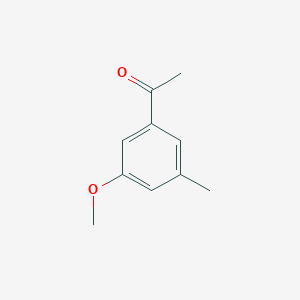

亲电取代反应

氘卟啉 IX 衍生物经历亲电取代反应,包括氘代和 Vilsmeier 甲酰化。这些过程取决于卟啉底物 2 位和 4 位取代基的性质 (Smith 和 Langry,1983)。

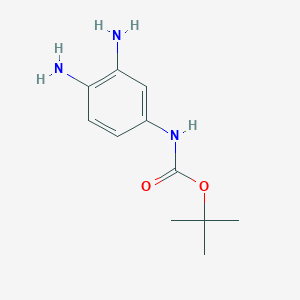

复杂酯的合成

已经合成了氘卟啉 IX 的新型酯,例如含有碳硼烷笼的酯。这些复杂酯是通过在催化剂存在下使特定碳硼烷-羧酸的酰氯与双缩二醇反应制成的 (Kahl 和 Koo,1990)。

水有机介质中的聚集

氘卟啉 IX 二甲酯在水-DMF 溶液中形成 H-聚集体和 J-聚集体。这些聚集体可以与蛋白质(如 BSA)结合,影响它们的光物理性质 (Lebedeva、Yurina、Gubarev 和 Guseinov,2020)。

在放疗后恢复中的作用

研究表明,氘卟啉 IX 的某些衍生物可以增强小鼠骨髓造血区的放疗后再生。这表明在辅助从放射性损伤中恢复方面具有潜在作用 (Deshevoĭ 等人,1993)。

生化分析

Biochemical Properties

Deuteroporphyrin IX 2,4-disulfonic acid dimethyl ester disodium salt plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many substances. The compound’s interactions with these enzymes can influence the metabolic pathways and the overall biochemical environment within cells .

Cellular Effects

Deuteroporphyrin IX 2,4-disulfonic acid dimethyl ester disodium salt affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cytochrome P450 enzymes can lead to changes in the expression of genes involved in metabolic processes .

Molecular Mechanism

The molecular mechanism of Deuteroporphyrin IX 2,4-disulfonic acid dimethyl ester disodium salt involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and metabolic pathways. Its interaction with cytochrome P450 enzymes is particularly noteworthy, as it can modulate the activity of these enzymes and influence the metabolism of various substances .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Deuteroporphyrin IX 2,4-disulfonic acid dimethyl ester disodium salt can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of Deuteroporphyrin IX 2,4-disulfonic acid dimethyl ester disodium salt vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in research studies .

Metabolic Pathways

Deuteroporphyrin IX 2,4-disulfonic acid dimethyl ester disodium salt is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of various substances. These interactions can affect metabolic flux and the levels of metabolites within cells .

Transport and Distribution

The transport and distribution of Deuteroporphyrin IX 2,4-disulfonic acid dimethyl ester disodium salt within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments .

Subcellular Localization

Deuteroporphyrin IX 2,4-disulfonic acid dimethyl ester disodium salt is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular organelles, affecting its role in cellular processes .

属性

IUPAC Name |

disodium;13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N4O10S2.2Na/c1-15-19(7-9-29(37)45-5)25-14-26-20(8-10-30(38)46-6)16(2)22(34-26)12-27-32(48(42,43)44)18(4)24(36-27)13-28-31(47(39,40)41)17(3)23(35-28)11-21(15)33-25;;/h11-14,35-36H,7-10H2,1-6H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIYSLQMGNLZPRW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)S(=O)(=O)[O-])C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32N4Na2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585934 | |

| Record name | Disodium 13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethylporphyrin-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58537-78-3 | |

| Record name | Disodium 13,17-bis(3-methoxy-3-oxopropyl)-3,8,12,18-tetramethylporphyrin-2,7-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

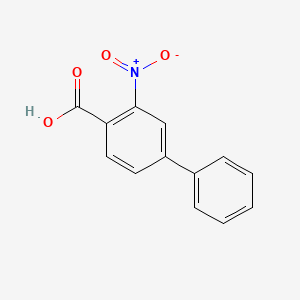

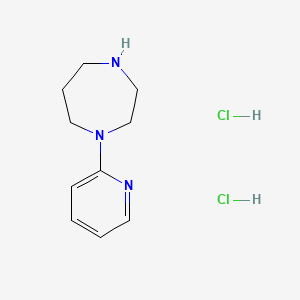

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(Trifluoromethyl)phenyl]propanamide](/img/structure/B1602372.png)

![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B1602376.png)

![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1602380.png)